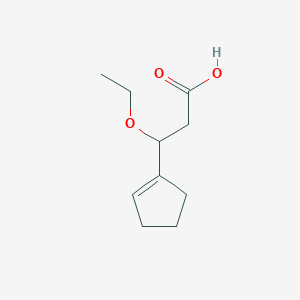

3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid

描述

3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid is a substituted propanoic acid derivative featuring a cyclopentene ring and an ethoxy group at the β-carbon (C3) position. This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry, particularly for constructing complex molecules with cyclopentene moieties . Its structural uniqueness lies in the conjugation of the cyclopentene ring’s unsaturated system with the ethoxypropanoic acid backbone, which may influence its reactivity, solubility, and biological interactions.

属性

IUPAC Name |

3-(cyclopenten-1-yl)-3-ethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-9(7-10(11)12)8-5-3-4-6-8/h5,9H,2-4,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHAIHJUQBKJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)O)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid typically involves the following steps:

Formation of Cyclopent-1-en-1-yl Group: This can be achieved through the dehydration of cyclopentanol using a strong acid catalyst such as sulfuric acid.

Introduction of the Ethoxy Group: The cyclopent-1-en-1-yl group is then reacted with ethyl iodide in the presence of a base like potassium carbonate to introduce the ethoxy group.

Conversion to Propanoic Acid: Finally, the ethoxy group is converted to the propanoic acid moiety through hydrolysis using aqueous acid or base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to improve efficiency and yield. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.

化学反应分析

Types of Reactions: 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or aldehydes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclopentene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

Oxidation: Formation of carboxylic acids and esters.

Reduction: Production of alcohols and aldehydes.

Substitution: Generation of halogenated derivatives and hydroxylated compounds.

科学研究应用

Agricultural Applications

One of the most significant applications of 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid is its role in agriculture, particularly as an ethylene response inhibitor. Ethylene is a plant hormone that regulates various physiological processes, including fruit ripening and senescence.

- Ethylene Inhibition : The compound has been studied for its effectiveness in blocking ethylene receptors in plants, thereby delaying fruit ripening and extending shelf life. This application is crucial for improving agricultural yield and reducing post-harvest losses .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

- Synthesis of Derivatives : The compound can be utilized to synthesize derivatives with specific biological activities, making it valuable in drug development and material science.

Research into the biological effects of this compound has revealed potential pharmacological properties.

- Pharmacological Effects : Preliminary studies suggest that this compound may exhibit antitumor activity by inhibiting cancer cell proliferation pathways. This aspect is still under investigation but highlights the potential therapeutic applications in oncology .

Case Study 1: Ethylene Response Inhibition

A study demonstrated that applying this compound to tomato plants significantly delayed fruit ripening compared to untreated controls. The treated fruits showed a lower rate of ethylene production, leading to extended shelf life and reduced spoilage during transport.

Case Study 2: Synthesis of Antitumor Agents

In a laboratory setting, researchers synthesized a series of analogs derived from this compound. These compounds were tested for their ability to inhibit specific cancer cell lines, with some derivatives showing promising results in reducing cell viability.

作用机制

The mechanism by which 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with 3-Ethoxypropanoic Acid

3-Ethoxypropanoic acid (lacking the cyclopentene group) is a simpler analog and a metabolite of 1,1,3-triethoxypropane. The European Food Safety Authority (EFSA) highlights that 3-ethoxypropanoic acid shares structural similarities with 2-butoxyethanol, a compound linked to hematologic toxicity due to its metabolite, butoxyacetic acid . Key differences include:

- Lipophilicity : The cyclopentene moiety increases hydrophobicity, likely enhancing membrane permeability compared to the unsubstituted analog.

Comparison with 3-Amino-3-(2-(trifluoromethoxy)phenyl)propanoic Acid

This compound (Ref: 10-F724281) replaces the cyclopentene ring with a trifluoromethoxy-substituted phenyl group and an amino group at C3 . Key distinctions:

- Electronic Effects : The electron-withdrawing trifluoromethoxy group in the phenyl derivative increases acidity (lower pKa) compared to the ethoxy group in the cyclopentene analog.

- Biological Activity: The phenyl group may enhance aromatic interactions in target binding, whereas the cyclopentene ring could favor non-classical hydrophobic or π-alkyl interactions.

Comparison with Cyclopentene-Containing Pharmaceuticals

Glycopyrrolate-related compounds, such as 3-[2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide, share the cyclopentene motif but feature additional functional groups (e.g., quaternary ammonium, phenyl) .

- Steric Effects: The bulky pyrrolidinium group in glycopyrrolate derivatives limits conformational flexibility compared to the ethoxypropanoic acid backbone.

- Pharmacological Targets: Glycopyrrolate derivatives target muscarinic receptors, whereas 3-(cyclopent-1-en-1-yl)-3-ethoxypropanoic acid’s role is primarily synthetic.

Comparison with Cyclopentene-Functionalized Heterocycles

Compounds like 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (compound I) and its piperazine analog (compound II) exhibit similar cyclopentene-phenyl biaryl systems .

- Crystal Packing: Both compounds form non-classical C–H⋯H interactions in their crystal structures, a feature likely shared with this compound due to the cyclopentene ring’s electron-rich nature.

- Conformational Flexibility: The quinoline derivatives adopt curved conformations, whereas the propanoic acid backbone in the target compound imposes a linear geometry.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility: The cyclopentene ring in this compound provides a versatile handle for further functionalization, such as Diels-Alder reactions, which are less feasible in phenyl-substituted analogs .

- Toxicity Profile: While 3-ethoxypropanoic acid raises safety concerns, the cyclopentene derivative’s structural complexity may mitigate direct toxicity by diverting metabolic pathways .

- Drug Design : Cyclopentene-containing compounds, such as the PilF inhibitor described in , demonstrate high binding affinity (−8.10 kcal/mol), suggesting that the target compound’s cyclopentene moiety could be leveraged in designing enzyme inhibitors .

生物活性

3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid, with the chemical formula CHO and a molecular weight of 184.23 g/mol, is a compound of interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 184.23 g/mol

- CAS Number : 1354952-75-2

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as a ligand in receptor studies, influencing signaling pathways and biochemical processes within cells. Research indicates that compounds with similar structures often exhibit modulating effects on specific receptors or enzymes, potentially acting as agonists or antagonists.

Therapeutic Potential

Preliminary studies suggest that this compound could have applications in drug development due to its unique structural properties. It may be investigated for its role in treating conditions linked to inflammation, cancer, or metabolic disorders. However, detailed pharmacological studies are necessary to establish its efficacy and safety profile.

Example Case Study: Receptor Interaction

A study examining the interaction of similar cyclopentene derivatives with epidermal growth factor receptors (EGFR) demonstrated significant inhibition of cell proliferation in cancer cell lines. The findings indicated that these compounds could potentially serve as leads in developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

常见问题

Q. How can researchers mitigate conflicting data in thermal stability or decomposition pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。